molecular formula C16H29N5O3 B12390187 N-(2-azidoacetyl)glycine DCHA salt

N-(2-azidoacetyl)glycine DCHA salt

Cat. No.: B12390187
M. Wt: 339.43 g/mol
InChI Key: URKIOVJESPPVFO-UHFFFAOYSA-N
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Description

N3-Gly-Gly-OH (DCHA) is a click chemistry reagent that contains an azide group. Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules. This compound has significant potential for use in binding between nucleic acids, lipids, proteins, and other molecules due to its high yield, high specificity, and simplicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Gly-Gly-OH (DCHA) involves the reaction of glycine derivatives with azidoacetyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of N3-Gly-Gly-OH (DCHA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N3-Gly-Gly-OH (DCHA) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N3-Gly-Gly-OH (DCHA) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.

    Industry: Applied in the production of functionalized materials and polymers

Mechanism of Action

The mechanism of action of N3-Gly-Gly-OH (DCHA) involves the azide group participating in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in biological and chemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-Gly-Gly-OH (DCHA) is unique due to its high specificity and efficiency in click chemistry reactions. The presence of the DCHA group enhances its solubility and stability, making it more suitable for industrial applications compared to similar compounds .

Properties

Molecular Formula

C16H29N5O3

Molecular Weight

339.43 g/mol

IUPAC Name

2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11)

InChI Key

URKIOVJESPPVFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

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